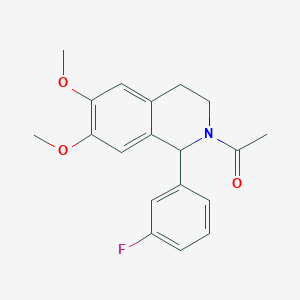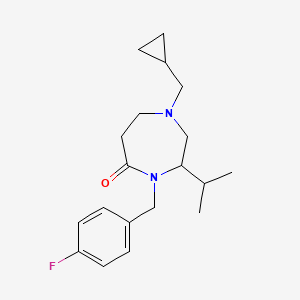
2-acetyl-1-(3-fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-acetyl-1-(3-fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, commonly known as FMIQ, is a chemical compound that has been extensively studied for its potential therapeutic applications. FMIQ belongs to the class of isoquinoline alkaloids and has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Mecanismo De Acción
The mechanism of action of FMIQ is not fully understood. However, it is believed that FMIQ exerts its biological effects by modulating the activity of various signaling pathways in the body. FMIQ has been found to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. FMIQ has also been shown to inhibit the activity of the JAK/STAT pathway, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
FMIQ has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory disorders such as arthritis, asthma, and inflammatory bowel disease. FMIQ has also been found to exhibit analgesic properties by inhibiting the activation of nociceptive neurons in the spinal cord. In addition, FMIQ has been shown to have anticancer properties by inducing apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FMIQ has several advantages as a research tool. It is a highly selective compound that targets specific signaling pathways in the body. This makes it an ideal tool for studying the role of these pathways in various biological processes. FMIQ is also relatively easy to synthesize, which makes it readily available for research purposes. However, FMIQ has some limitations as a research tool. Its low yield and high cost of synthesis make it difficult to obtain in large quantities. In addition, FMIQ has poor solubility in water, which limits its use in aqueous-based experiments.
Direcciones Futuras
There are several future directions for research on FMIQ. One area of research could be to investigate the potential of FMIQ as a therapeutic agent for various inflammatory disorders such as arthritis, asthma, and inflammatory bowel disease. Another area of research could be to investigate the potential of FMIQ as an analgesic agent for the treatment of chronic pain. In addition, research could be conducted to investigate the potential of FMIQ as an anticancer agent for the treatment of various types of cancer. Finally, research could be conducted to develop more efficient synthesis methods for FMIQ to make it more readily available for research purposes.
Métodos De Síntesis
FMIQ can be synthesized through a multi-step process that involves the reaction of 3-fluoroaniline with 2-methoxyacetaldehyde in the presence of an acid catalyst to yield the intermediate 2-acetyl-3-fluoroaniline. This intermediate is then subjected to a Pictet-Spengler reaction with 4-methoxyphenethylamine to form FMIQ. The overall yield of this synthesis method is around 20%.
Aplicaciones Científicas De Investigación
FMIQ has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anticancer properties. FMIQ has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory disorders such as arthritis, asthma, and inflammatory bowel disease. FMIQ has also been found to exhibit analgesic properties by inhibiting the activation of nociceptive neurons in the spinal cord. In addition, FMIQ has been shown to have anticancer properties by inducing apoptosis in cancer cells.
Propiedades
IUPAC Name |
1-[1-(3-fluorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO3/c1-12(22)21-8-7-13-10-17(23-2)18(24-3)11-16(13)19(21)14-5-4-6-15(20)9-14/h4-6,9-11,19H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWRNSIFGKLJGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=CC(=C(C=C2C1C3=CC(=CC=C3)F)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-(1H-indol-3-ylmethylene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5433181.png)
![3-[({1-[3-(difluoromethoxy)benzyl]-4-piperidinyl}oxy)methyl]pyridine](/img/structure/B5433185.png)
![3-hydroxy-2-methyl-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)benzamide](/img/structure/B5433188.png)
![5-[(methyl{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}amino)methyl]pyrimidin-2-amine](/img/structure/B5433198.png)
amine dihydrochloride](/img/structure/B5433216.png)
![N-[4-({[2-(4-morpholinyl)ethyl]amino}sulfonyl)phenyl]-1-pyrrolidinecarboxamide](/img/structure/B5433230.png)
![methyl 5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5433236.png)
![2-(1-pyrrolidinyl)-4-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5433244.png)
![methyl 5-nitro-3-[(2,3,3,3-tetrafluoro-2-methoxypropanoyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B5433252.png)
![5-[4-(benzyloxy)benzylidene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5433264.png)


![N,3-dimethyl-N-[(5-methyl-2-furyl)methyl]-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5433280.png)
![1-(ethylsulfonyl)-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-piperidinecarboxamide](/img/structure/B5433283.png)